3-Azabicyclo[3.2.2]nonane
Overview
Description
3-Azabicyclo[3.2.2]nonane: is a bicyclic organic compound with the molecular formula C8H15N . It is characterized by a nitrogen atom incorporated into a bicyclic structure, which consists of two fused rings.
Mechanism of Action
Target of Action
3-Azabicyclo[3.2.2]nonane and its derivatives have been found to exhibit antiprotozoal activities . The primary targets of this compound are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for malaria and African sleeping sickness respectively .
Mode of Action
falciparum . This suggests that the compound interacts with the parasites in a way that inhibits their growth or survival .
Pharmacokinetics
brucei rhodesiense suggests that it may have suitable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth or survival of the targeted parasites . This leads to a decrease in the severity of the diseases caused by these parasites, namely malaria and African sleeping sickness .
Biochemical Analysis
Biochemical Properties
It has been reported to have antiprotozoal activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
3-Azabicyclo[3.2.2]nonane has been reported to have antiplasmodial in vitro activity against both strains of Plasmodium falciparum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a cyclic ketone under acidic conditions. For example, the reaction of 1,5-diaminopentane with cyclohexanone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production methods for 3-Azabicyclo[32 large-scale synthesis would likely involve optimization of the cyclization reaction to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the bicyclic structure can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitrogen atom to different oxidation states.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the nitrogen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with different nitrogen oxidation states.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Azabicyclo[3.2.2]nonane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology and Medicine: This compound has shown potential as an antiprotozoal agent. Derivatives of this compound have been studied for their activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring fusion.
3-Azabicyclo[3.3.1]nonane: A compound with a different ring size and fusion pattern
Uniqueness: 3-Azabicyclo[3.2.2]nonane is unique due to its specific ring fusion and nitrogen incorporation, which confer distinct chemical and biological properties. Its derivatives have shown promising antiprotozoal activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHZOBEUWVYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059771 | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283-24-9 | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo(3.2.2)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Azabicyclo[3.2.2]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Azabicyclo[3.2.2]nonane?
A1: The molecular formula of this compound is C8H15N, and its molecular weight is 125.21 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have used infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound and its derivatives. These techniques provide insights into the compound's structure, bonding, and fragmentation patterns. [, , ]
Q3: How do structural modifications of this compound impact its biological activity?
A3: Studies have explored the SAR of this compound derivatives, particularly regarding antitussive, antimalarial, and antiprotozoal activities. For example, introducing specific substituents at the 3-position, such as acyl, alkyl, and dialkylaminoacetyl groups, significantly influences the compounds' potency and selectivity for various targets. [, , , , , , ]
Q4: Can you provide specific examples of how substituents on this compound affect its activity?
A4: Research shows that incorporating a 4'-benzyloxy-2-methyl propiophenone group at the 3-position of this compound results in potent antitussive activity, comparable to codeine and dextromethorphan. [] In another study, introducing a thiosemicarbazone moiety at the 3-position led to promising antimalarial activity, with the 2-[1-(2-pyridinyl)butylidene]hydrazide derivative demonstrating significant efficacy in a mouse model of Plasmodium berghei infection. []
Q5: What is known about the stability of this compound and its derivatives?
A5: While specific stability data for this compound is limited in the provided literature, researchers have developed and characterized various derivatives, suggesting the core structure possesses a degree of stability amenable to chemical modification. Further investigations are needed to determine the compound's intrinsic stability under various conditions.
Q6: What are the potential applications of this compound and its derivatives?
A6: Research suggests that this compound derivatives hold promise in several areas:* Antitussives: Derivatives like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone exhibit potent antitussive activity. []* Antimalarials: Thiosemicarbazone derivatives of this compound display promising antimalarial activity against Plasmodium berghei. []* Antiprotozoals: Several studies have explored the antiprotozoal potential of novel this compound derivatives. [, , , ]* Local Anesthetics: Acyl, alkyl, and dialkylaminoacetyl derivatives of this compound show local anesthetic properties, surpassing or matching the efficacy of lidocaine in some models. [] * Hypotensives: Urea and hydrazide derivatives of this compound exhibit hypotensive and bradycardic activities in rats. []* Rubber Accelerators: Thiocarbamyl sulfenamide derivatives of this compound are effective as rubber accelerators, influencing vulcanization rates and crosslink density. []
Q7: Have computational methods been used to study this compound?
A7: While the provided literature lacks details on specific computational studies, researchers likely employed molecular modeling techniques to understand the conformational properties of this compound and its derivatives. These methods can help predict preferred conformations and their influence on biological activity. []
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